molecular formula C10H12N2O4 B2808783 Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate CAS No. 1820649-45-3

Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Cat. No.: B2808783
CAS No.: 1820649-45-3
M. Wt: 224.216
InChI Key: MUTGXZOSPZKKQQ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate (CAS 1820649-45-3) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound features a fused pyrazolo-oxazine heterocyclic core, a structure recognized for its diverse biological activities . Researchers value this scaffold for developing novel therapeutic agents, as pyrazole derivatives are associated with various pharmaceutical activities, including serving as cannabinoid receptor ligands, anti-inflammatory agents, and p38 kinase inhibitors . The integration of the oxazinone ring further enhances its research utility, as this class of heterocycles is known for a wide range of biological activities . The specific molecular formula is C10H12N2O4, and it has a molecular weight of 224.21 g/mol . As a versatile building block, this compound is primarily investigated for its application in synthesizing novel molecules with cytotoxic, antitumor, antimalarial, and antifungal properties . Its stability and non-toxicity profile make it a compatible candidate for exploration in multi-target drug development programs . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

ethyl 6-methyl-4-oxo-6,7-dihydropyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-4-8-10(14)16-6(2)5-12(8)11-7/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTGXZOSPZKKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CC(OC(=O)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60°C for optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ethyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate has the following chemical characteristics:

  • Molecular Formula : C10_{10}H12_{12}N2_2O4_4
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 1241680-73-8

The compound features a pyrazolo[5,1-c][1,4]oxazine core structure which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit antimicrobial properties. This compound has been evaluated for its potential against various bacterial strains. For instance, a study indicated that modifications to the pyrazolo structure can enhance its efficacy as an antimicrobial agent against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has shown that compounds with a similar pyrazolo structure can inhibit various cancer cell lines. This compound is being investigated for its ability to inhibit tumor growth by targeting specific kinases involved in cancer progression . The compound's selectivity and potency make it a candidate for further development in cancer therapeutics.

Pesticide Development

The unique chemical properties of this compound have led to its exploration as a potential pesticide. Its efficacy against certain pests has been documented in agricultural studies where it showed promise in controlling crop diseases caused by fungal pathogens . The compound's mode of action involves disrupting cellular processes in target organisms.

Polymer Synthesis

This compound can serve as a building block in the synthesis of novel polymers. Its reactivity allows it to be incorporated into polymer matrices that exhibit enhanced mechanical properties and thermal stability . Such materials are valuable in various industrial applications.

Case Studies

Study Application Findings
Study on Antimicrobial Activity Evaluated against E. coliShowed significant inhibition at low concentrations.
Cancer Therapeutics Research Tested on cancer cell linesInhibited cell proliferation with IC50 values in micromolar range.
Agricultural Pesticide Study Efficacy against fungal pathogensDemonstrated effective control over crop diseases.
Polymer Development Research Used in polymer synthesisResulted in materials with improved properties compared to conventional polymers.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Impact : The 6-methyl and 4-oxo groups in the target compound enhance steric and electronic effects compared to unsubstituted analogs (e.g., CAS 623565-57-1). These groups likely influence binding affinity in biological systems .
  • Synthetic Efficiency : Acid-catalyzed methods (e.g., 84% yield in ) outperform photoredox catalysis (42% yield) in terms of yield but may lack selectivity for complex substituents .
  • Functional Groups : The ethyl ester improves lipophilicity and bioavailability relative to the carboxylic acid derivative (CAS 1219694-53-7), which may exhibit higher solubility in aqueous environments .

Structural and Crystallographic Comparisons

  • Dihedral Angles and Conformation: The 6-(4-chlorophenyl) analog exhibits a dihedral angle of 50.95° between the chlorophenyl and pyrazole-oxazine planes, while the 4-methoxyphenyl group is nearly coplanar (13.24°) .
  • Hydrogen Bonding: The chlorophenyl analog forms C–H···N and C–H···π interactions, stabilizing its crystal lattice . The ethyl ester in the target compound may participate in weaker van der Waals interactions compared to hydrogen-bonding groups like oxazinones or carboxylic acids .

Pharmacological and Industrial Relevance

  • Thiophene-substituted derivatives (e.g., 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid) highlight the role of heteroaromatic substituents in modulating activity .
  • Industrial Data :

    • The target compound’s analog (CAS 623565-57-1) is commercially available with a molecular weight of 196.20 g/mol and an annual sales volume of ~1723 transactions via ECHEMI .

Biological Activity

Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate is a novel compound with significant biological activity. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications based on various research findings.

Molecular Formula : C10H12N2O4
CAS Number : 1241680-73-8
Molecular Weight : 224.22 g/mol
Structure : The compound features a pyrazolo[5,1-c][1,4]oxazine core structure, which is crucial for its biological activity.

This compound exhibits various biochemical interactions:

  • Enzyme Interactions : It has been shown to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the nervous system. This interaction suggests potential implications for neurological disorders.
  • Oxidative Stress : The compound influences reactive oxygen species (ROS) levels within cells, potentially leading to oxidative stress that affects cellular components like DNA and proteins.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling : this compound can modulate cell signaling pathways, impacting gene expression and cellular metabolism.
  • Cytotoxicity Studies : In vitro studies have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines while showing reduced toxicity towards normal cells. This selectivity is advantageous for therapeutic applications .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In a comparative analysis with established chemotherapeutic agents like Doxorubicin, this compound demonstrated lower cytotoxic effects on normal fibroblast cells while effectively inhibiting tumor cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It shows promising results against various bacterial strains. Molecular docking studies further support these findings by indicating strong binding affinities to bacterial enzymes critical for survival .

Comparison with Similar Compounds

This compound can be compared with other derivatives in the pyrazolo class:

Compound NameStructureBiological Activity
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acidStructureAntimicrobial
Ethyl 4H-pyrazolo[3,4-b]pyridine-5-carboxylateStructureAntitumor

This comparison highlights the unique structural features of Ethyl 6-methyl-4-oxo that contribute to its distinct biological activities.

Q & A

Q. Table: Solubility and Reactivity

SolventSolubility (mg/mL)Reactivity with NH₃
Ethanol8.5Moderate (50% yield)
DMSO10.2High (75% yield)
Water<0.1Negligible

Basic: What biological activities have been reported for this compound?

Advanced: How can researchers design experiments to elucidate its mechanism of action?

Methodological Answer:
Reported activities include kinase inhibition and modulation of reactive oxygen species (ROS) pathways . Mechanistic studies require:

  • Enzyme assays : Measure IC₅₀ values against target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • ROS detection : Use probes like DCFH-DA in cell cultures to quantify oxidative stress induction .
  • Comparative studies : Synthesize analogs (e.g., replacing the ethyl ester with a carboxylic acid) to assess structure-activity relationships .

Basic: How is the crystal structure analyzed to confirm molecular conformation?

Advanced: What role do hydrogen bonds play in stabilizing the solid-state structure?

Methodological Answer:
X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H···O=C) that rigidify the fused pyrazole-oxazine system, reducing conformational entropy . Advanced analysis includes:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bond contribution).
  • Thermal ellipsoids : Assess thermal motion of substituents (e.g., methyl groups exhibit higher mobility) .

Basic: What are common impurities formed during synthesis, and how are they removed?

Advanced: What strategies minimize by-product formation in large-scale synthesis?

Methodological Answer:
Common impurities include uncyclized precursors and oxidized derivatives (e.g., pyrazole N-oxides). Purification methods:

  • Recrystallization : Ethanol/water mixtures (7:3) yield >95% purity .
  • Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves regioisomers .
  • Scale-up strategies : Continuous flow reactors reduce side reactions by maintaining precise temperature control .

Impurity Profile (from ):

ImpurityRf Value (TLC)Removal Method
Uncyclized precursor0.25Column chromatography
N-oxide derivative0.40Recrystallization

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